

Biological activity of 8-Methyl-2,8-diazaspiro[4.5]decane scaffold

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Compound of Interest

Compound Name: 8-Methyl-2,8-diazaspiro[4.5]decane

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An In-Depth Technical Guide to the Biological Activity of the **8-Methyl-2,8-diazaspiro[4.5]decane** Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The **8-Methyl-2,8-diazaspiro[4.5]decane** scaffold has emerged as a "privileged structure" in modern medicinal chemistry, conferring a unique three-dimensional architecture that is increasingly exploited for the development of novel therapeutics. Its rigid, spirocyclic nature provides a fixed orientation for appended pharmacophores, reducing the entropic penalty upon binding to biological targets and often leading to enhanced potency and selectivity.^[1] This guide synthesizes the current understanding of this versatile scaffold, exploring its diverse biological activities, from potent enzyme inhibition and receptor modulation to significant antimicrobial and antiviral properties. We will delve into the nuanced structure-activity relationships (SAR), detailed experimental methodologies, and the causal reasoning behind the design of derivatives targeting a range of human diseases.

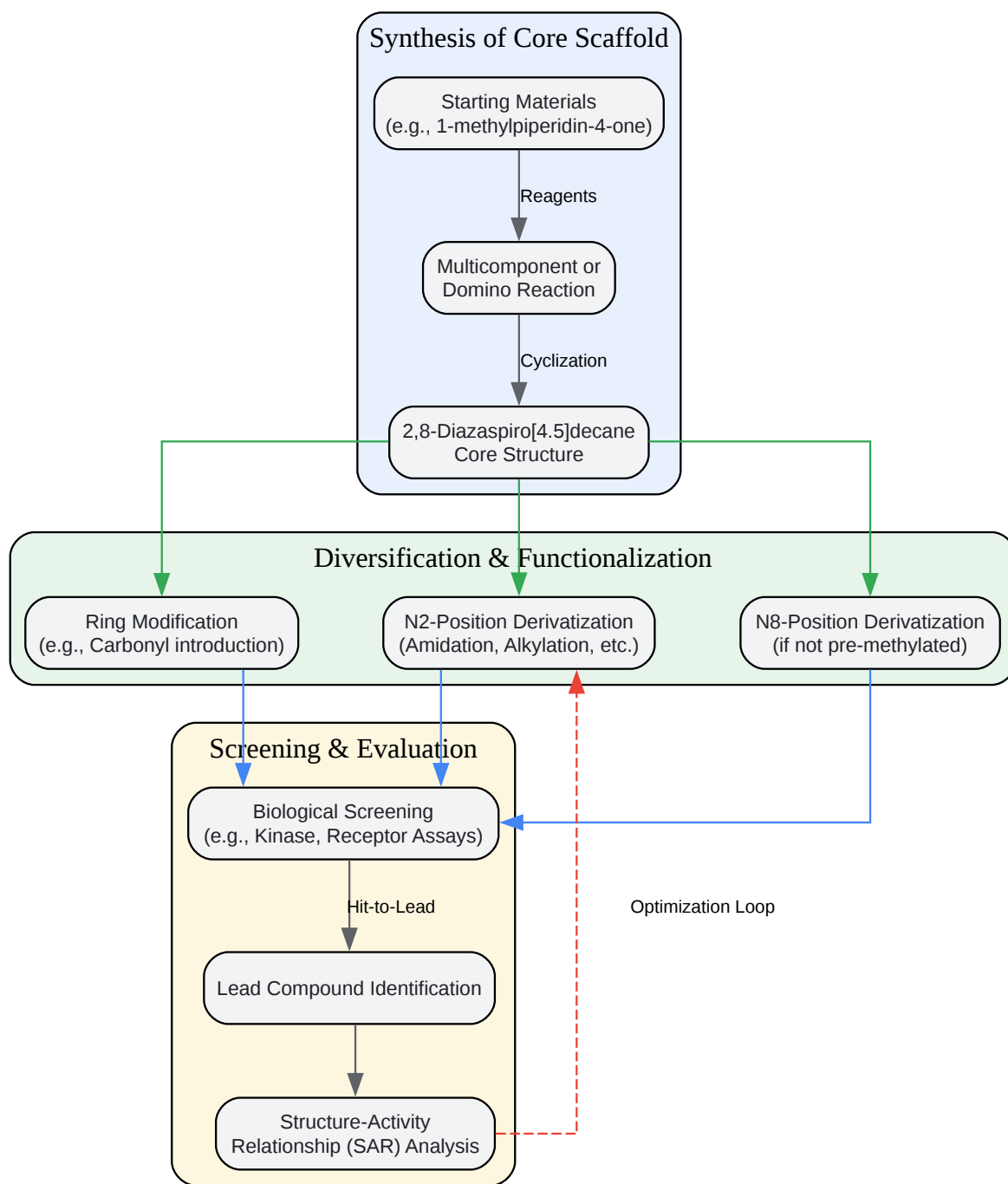
The 2,8-Diazaspiro[4.5]decane Core: A Foundation for Novelty

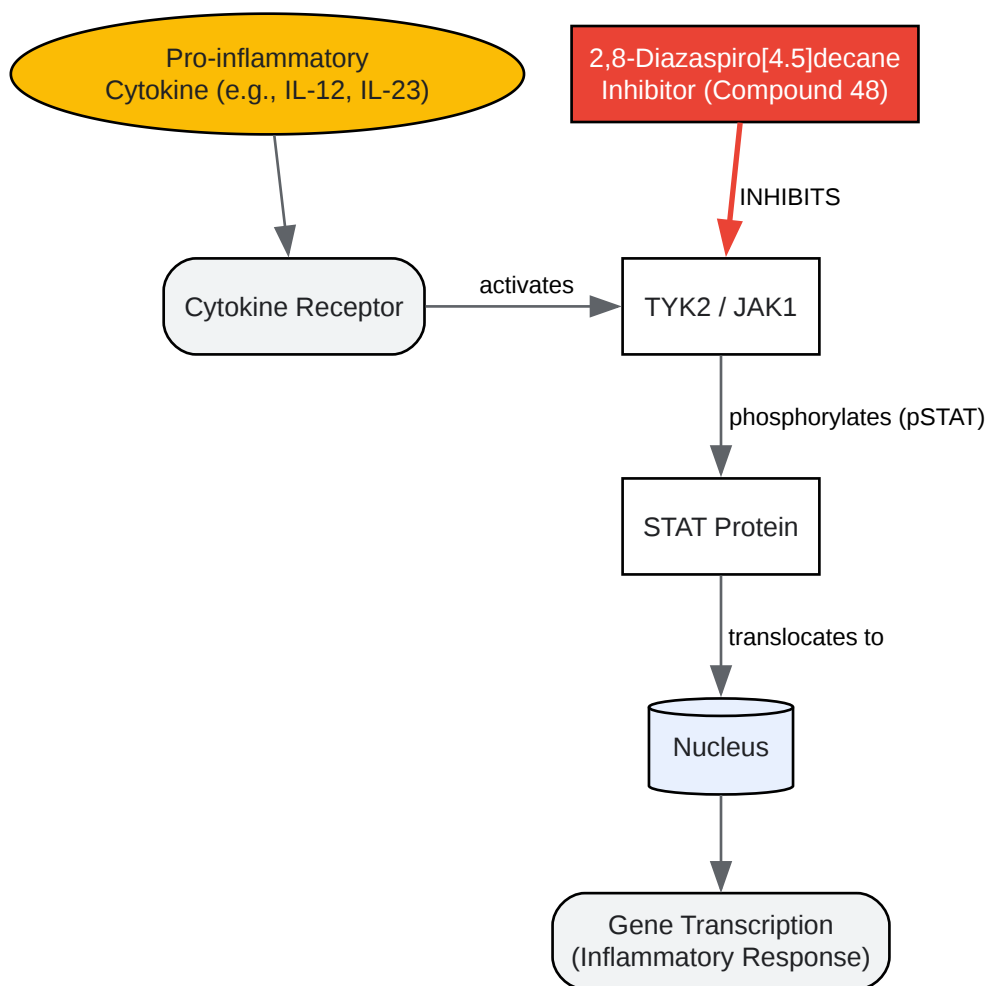
The defining feature of the 2,8-diazaspiro[4.5]decane scaffold is the spirocyclic fusion of a piperidine ring and a pyrrolidine (or related five-membered heterocyclic) ring, sharing a single quaternary carbon atom. This arrangement locks the molecule into a rigid, non-planar conformation. The "8-Methyl" designation specifically refers to a methyl group substitution on the nitrogen atom of the piperidine ring, a common starting point for library synthesis.

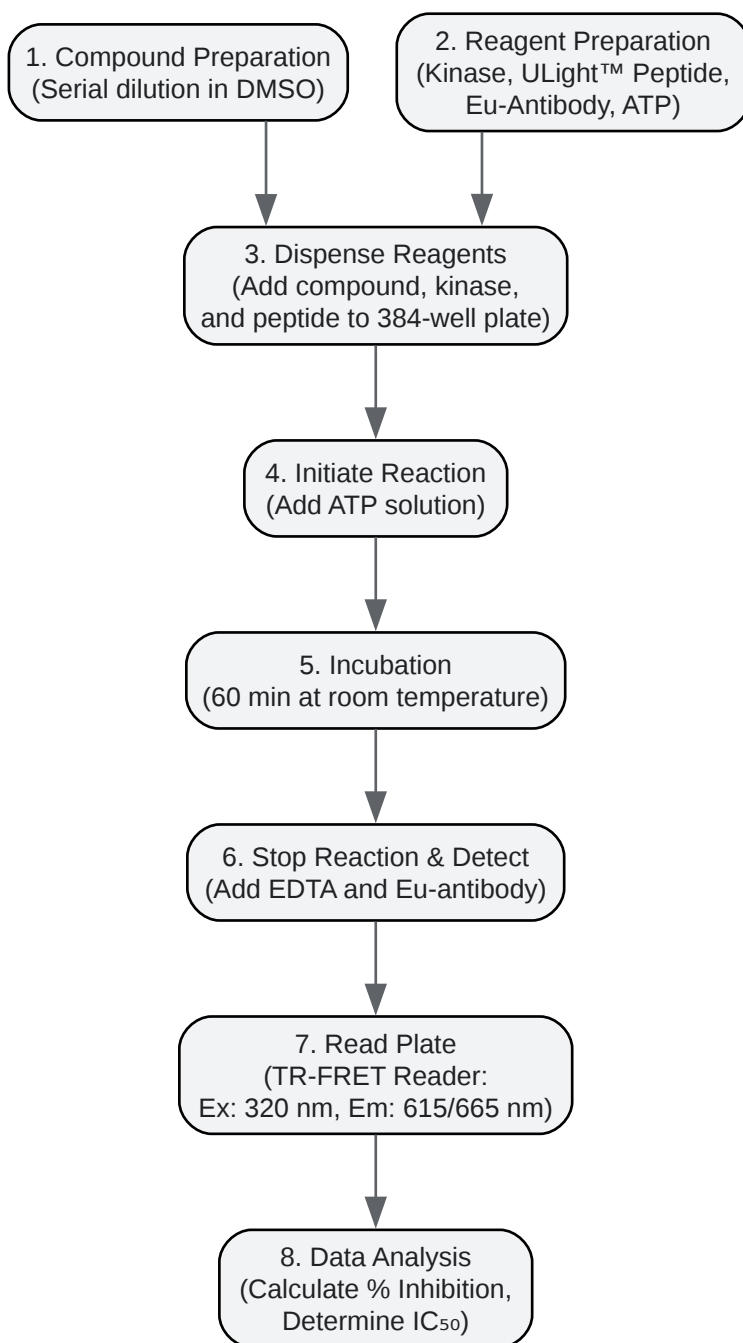
The strategic value of this scaffold lies in several key attributes:

- **Three-Dimensionality:** It provides an escape from the "flatland" of traditional aromatic-based drug discovery, enabling novel interactions with complex protein binding sites.^[1]
- **Vectorial Diversity:** The two nitrogen atoms (N2 and N8) serve as key anchor points for chemical modification, allowing for the precise projection of functional groups into distinct spatial regions.
- **Conformational Rigidity:** The locked structure minimizes the number of low-energy conformations, which can lead to higher binding affinity by pre-organizing the molecule for its target.^[1]

The following diagram illustrates the general workflow for synthesizing and diversifying this class of compounds.







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References

- 1. 2-Methyl-2,8-diazaspiro[4.5]decan-1-one | 546093-44-1 | Benchchem [benchchem.com]
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